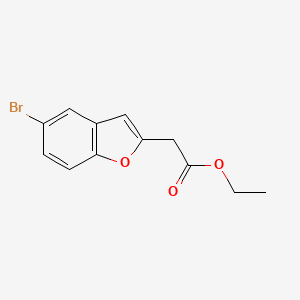

Ethyl 2-(5-bromobenzofuran-2-YL)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(5-bromo-1-benzofuran-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO3/c1-2-15-12(14)7-10-6-8-5-9(13)3-4-11(8)16-10/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRZNVWYIMRQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697877 | |

| Record name | Ethyl (5-bromo-1-benzofuran-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408506-61-6 | |

| Record name | Ethyl (5-bromo-1-benzofuran-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Ethyl 2-(5-bromobenzofuran-2-YL)acetate?

An In-depth Technical Guide to Ethyl 2-(5-bromobenzofuran-2-yl)acetate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzofuran scaffold is a privileged structure known to impart a wide range of biological activities.[1] This document details the synthesis, physicochemical properties, spectroscopic analysis, and potential pharmacological applications of this specific derivative. Methodologies for the preparation of the key intermediate, (5-bromobenzofuran-2-yl)acetic acid, and its subsequent esterification are presented with detailed protocols. Furthermore, this guide offers insights into the compound's potential as a building block for novel therapeutic agents, drawing from the established bioactivity of related benzofuran derivatives.[2][3]

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds widely found in nature and are integral to the structure of many biologically active molecules.[4] The fusion of a benzene ring with a furan ring creates a unique pharmacophore that has been successfully exploited in the development of drugs with diverse therapeutic applications, including antiarrhythmic, anticancer, anti-inflammatory, and antimicrobial agents.[3][4] The substitution pattern on the benzofuran ring system plays a crucial role in modulating the pharmacological profile of these compounds.

This compound belongs to the family of benzofuran-2-acetic acid esters. The presence of a bromine atom at the 5-position can enhance lipophilicity and may serve as a handle for further synthetic modifications through cross-coupling reactions. The ethyl acetate moiety at the 2-position is a common feature in molecules designed to interact with biological targets, and it can also be readily hydrolyzed to the corresponding carboxylic acid, providing a point for further derivatization.

This guide serves as a technical resource for researchers and professionals in the field of drug discovery, providing a detailed examination of this compound as a valuable synthetic intermediate.

Synthesis and Mechanism

The synthesis of this compound is most logically achieved through a two-step process: first, the synthesis of the precursor, (5-bromobenzofuran-2-yl)acetic acid, followed by its esterification.

Synthesis of (5-bromobenzofuran-2-yl)acetic Acid

The preparation of the carboxylic acid precursor can be accomplished via the hydrolysis of a corresponding ester, which can be synthesized from 5-bromosalicylaldehyde. A representative synthetic workflow is outlined below.

Sources

An In-Depth Technical Guide to Ethyl 2-(5-bromobenzofuran-2-yl)acetate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(5-bromobenzofuran-2-yl)acetate, a key heterocyclic building block in medicinal chemistry and drug discovery. The document elucidates the chemical structure, details a robust synthetic pathway, and explores the compound's significance as an intermediate in the development of novel therapeutic agents. Particular emphasis is placed on the practical aspects of its synthesis and characterization, offering field-proven insights for researchers in organic synthesis and drug development.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its unique physicochemical properties make it a privileged structure in medicinal chemistry, with derivatives exhibiting anti-cancer, anti-inflammatory, anti-oxidative, and antibacterial properties.[1] Notably, some 2-arylbenzofurans have shown potential in treating multifactorial diseases like Alzheimer's by exhibiting potent anti-amyloid aggregation activity.[1] this compound serves as a versatile intermediate, providing a platform for the synthesis of more complex, biologically active molecules that leverage the therapeutic potential of the benzofuran core.

Chemical Structure and Properties

This compound possesses a core benzofuran ring system with a bromine atom at the C5 position and an ethyl acetate group attached to the C2 position via a methylene bridge.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound (Predicted) | Ethyl 5-bromobenzofuran-2-carboxylate |

| Molecular Formula | C₁₂H₁₁BrO₃ | C₁₁H₉BrO₃ |

| Molecular Weight | 283.12 g/mol | 269.09 g/mol |

| Appearance | - | White to off-white solid |

| Melting Point | - | 60-62 °C |

| Boiling Point | - | 328.3±22.0 °C (Predicted) |

| CAS Number | 200204-85-9 | 84102-69-2 |

Note: Some data for the target compound is predicted due to limited availability in public literature. Data for the precursor is from available sources.

The bromine atom at the C5 position significantly influences the molecule's reactivity, providing a handle for further functionalization through various cross-coupling reactions. The ethyl acetate group at the C2 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides and other derivatives.

Synthesis of this compound: A Step-by-Step Guide

The synthesis of this compound can be efficiently achieved through a multi-step process starting from commercially available 5-bromosalicylaldehyde. The key steps involve the construction of the benzofuran ring, followed by homologation of the C2-carboxylic acid functionality.

Synthesis Pathway Overview

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

This step involves a Perkin-like condensation reaction to construct the benzofuran ring.

-

Reagents and Solvents: 5-bromosalicylaldehyde, diethyl malonate, anhydrous potassium carbonate (K₂CO₃), and methyl ethyl ketone (MEK).

-

Procedure:

-

To a solution of 5-bromosalicylaldehyde (1 equivalent) in MEK, add diethyl malonate (1.3 equivalents) and anhydrous potassium carbonate (2 equivalents).[1]

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield Ethyl 5-bromobenzofuran-2-carboxylate as a white to off-white solid.[1]

-

-

Causality behind Experimental Choices: The use of a slight excess of diethyl malonate ensures the complete consumption of the starting aldehyde. Potassium carbonate acts as a base to deprotonate the active methylene compound (diethyl malonate), facilitating the initial condensation. MEK is a suitable solvent due to its boiling point and ability to dissolve the reactants.

This step involves the hydrolysis of the ester to the corresponding carboxylic acid.

-

Reagents and Solvents: Ethyl 5-bromobenzofuran-2-carboxylate, potassium hydroxide (KOH), and ethanol (EtOH).

-

Procedure:

-

Dissolve Ethyl 5-bromobenzofuran-2-carboxylate (1 equivalent) in ethanol.

-

Add a solution of potassium hydroxide (2-3 equivalents) in water to the ethanolic solution.

-

Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).[2]

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue with a dilute solution of hydrochloric acid (HCl) until a precipitate is formed.

-

Filter the precipitate, wash with cold water, and dry to obtain 5-Bromobenzofuran-2-carboxylic acid.

-

-

Causality behind Experimental Choices: Ethanolic KOH provides a homogeneous reaction medium for the saponification of the ester. Acidification is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid.

The Arndt-Eistert reaction is a reliable method for the one-carbon homologation of carboxylic acids.[3][4][5]

-

Reagents and Solvents: 5-Bromobenzofuran-2-carboxylic acid, thionyl chloride (SOCl₂) or oxalyl chloride, diazomethane (CH₂N₂), silver oxide (Ag₂O) or silver benzoate, and anhydrous ethanol.

-

Procedure:

-

Acid Chloride Formation: Convert 5-Bromobenzofuran-2-carboxylic acid (1 equivalent) to its acid chloride by reacting it with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene.[3] The reaction is typically performed at room temperature or with gentle heating.

-

Diazoketone Formation: Carefully add a solution of diazomethane in diethyl ether to the cooled solution of the acid chloride. The reaction is usually instantaneous and is accompanied by the evolution of nitrogen gas. It is crucial to use an excess of diazomethane to ensure complete reaction and to neutralize the HCl generated.

-

Wolff Rearrangement and Esterification: In a separate flask, prepare a suspension of silver oxide (catalytic amount) in anhydrous ethanol. To this suspension, add the solution of the diazoketone dropwise with stirring. The Wolff rearrangement occurs upon addition, and the resulting ketene is trapped by ethanol to form the desired ethyl ester.[4] The reaction is often carried out at room temperature or with gentle warming.

-

Work-up and Purification: After the reaction is complete, filter the mixture to remove the silver catalyst. The filtrate is then washed with a dilute solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

-

-

Causality behind Experimental Choices and Safety Considerations: The conversion to the acid chloride activates the carboxylic acid for reaction with diazomethane. Diazomethane is a toxic and explosive reagent and must be handled with extreme caution in a well-ventilated fume hood using appropriate safety measures. The Wolff rearrangement is catalyzed by silver salts, which facilitate the extrusion of nitrogen and the 1,2-rearrangement to form the ketene. Anhydrous ethanol is used to trap the ketene and form the ethyl ester; the presence of water would lead to the formation of the homologous carboxylic acid.

Structural Characterization

The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR (CDCl₃) | δ ~7.7 (s, 1H, H-4), ~7.4 (d, 1H, H-6), ~7.3 (d, 1H, H-7), ~6.7 (s, 1H, H-3), ~4.2 (q, 2H, -OCH₂CH₃), ~3.8 (s, 2H, -CH₂COO-), ~1.3 (t, 3H, -OCH₂CH₃) ppm. |

| ¹³C NMR (CDCl₃) | δ ~170 (-COO-), ~155 (C-7a), ~148 (C-2), ~130 (C-5), ~128 (C-4), ~124 (C-6), ~116 (C-3a), ~113 (C-7), ~105 (C-3), ~62 (-OCH₂CH₃), ~35 (-CH₂COO-), ~14 (-OCH₂CH₃) ppm. |

| Mass Spec (EI) | m/z (%): 284/282 (M⁺, isotopic peaks for Br), fragments corresponding to the loss of -OCH₂CH₃, -COOCH₂CH₃, and the benzofuranylmethyl cation. |

| IR (KBr) | ν ~1735 (C=O, ester), ~1590, 1470 (C=C, aromatic), ~1250 (C-O, ester), ~800 (C-Br) cm⁻¹. |

Note: The predicted data is based on the analysis of structurally similar compounds and general principles of NMR and MS. Experimental verification is required for confirmation.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of a diverse range of biologically active molecules. The presence of the reactive bromine atom and the modifiable ester group allows for its incorporation into more complex structures.

Intermediate for Bioactive Molecules

The C5-bromo substituent serves as a key functional group for introducing various aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This enables the exploration of the structure-activity relationship (SAR) at this position, which is often crucial for modulating the biological activity of benzofuran derivatives.

The ethyl acetate moiety can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives. Amides are common functional groups in many drug molecules and can participate in important hydrogen bonding interactions with biological targets.

Potential Therapeutic Applications of Derivatives

Derivatives synthesized from this compound have the potential to exhibit a range of pharmacological activities, including:

-

Anticancer Agents: The benzofuran scaffold is present in several compounds with demonstrated anti-proliferative activity.[6]

-

Anti-inflammatory Agents: Many benzofuran derivatives have shown potent anti-inflammatory effects.[1]

-

Antimicrobial Agents: The benzofuran nucleus is a component of various natural and synthetic antimicrobial compounds.

Conclusion

This compound is a strategically important intermediate in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its chemical structure, a plausible and detailed synthetic route with explanations for the experimental choices, and a summary of its potential applications in drug discovery. The synthetic protocols described herein offer a practical guide for researchers to access this valuable building block for the development of novel therapeutic agents based on the versatile benzofuran scaffold.

References

- Bhaskar, G. & Yadav, S. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 60B(5), 768-775.

-

Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

- Prabavathi, C., et al. (2023).

- Choi, H. D., Seo, P. J., Son, B. W., & Lee, U. (2009). Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o838.

-

Grokipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

- Khan, M. S., & Akhtar, M. (2022).

- Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS J Pharm Pharmacol, 5(5), 140-160.

- RSC Adv., 2019, 9, 27510-27540.

- Karatas, F., et al. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European Journal of Medicinal Chemistry, 41(8), 951-956.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 2023, 28(1), 337.

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

- Wang, Y., et al. (2023). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules, 28(22), 7586.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. Retrieved from [Link]

-

YouTube. (2023, February 7). Arndt-Eistert Synthesis [Video]. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

- Choi, H. D., et al. (2009). Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o763.

-

ResearchGate. (n.d.). 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Retrieved from [Link]

-

NPTEL. (n.d.). Migration from carbon to electron-deficient carbon: Dienone-phenol rearrangement. Retrieved from [Link]

-

Grokipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Ethyl 2-(5-bromobenzofuran-2-yl)acetate: Synthesis, Characterization, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold and the Target Molecule

Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-oxidative properties, have established them as privileged scaffolds in medicinal chemistry and drug discovery. Ethyl 2-(5-bromobenzofuran-2-yl)acetate, the subject of this guide, is a specific derivative that holds potential as a key intermediate or a bioactive molecule in its own right. The presence of the bromine atom at the 5-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the generation of diverse molecular libraries. The ethyl acetate group at the 2-position can also be readily modified, for example, through hydrolysis to the corresponding carboxylic acid, enabling amide bond formation or other conjugations.

It is important to note that a specific CAS number for this compound is not readily found in major chemical databases. This suggests that the compound may be a novel or less-common research chemical. This guide, therefore, serves as a predictive and methodological resource, providing a scientifically grounded pathway for its synthesis and characterization based on established chemical principles and data from closely related analogues.

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a multi-step sequence starting from commercially available 5-bromosalicylaldehyde. The proposed pathway focuses on building the benzofuran core, followed by the elaboration of the acetic acid side chain at the 2-position.

Overall Synthetic Scheme

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl (5-bromobenzofuran)-2-carboxylate

This initial step involves the construction of the benzofuran ring system. A well-established method is the reaction of a salicylaldehyde derivative with diethyl malonate in the presence of a base.

-

Protocol: To a solution of 5-bromosalicylaldehyde (1 equivalent) in methyl ethyl ketone (MEK), add diethyl malonate (1.2 equivalents) and anhydrous potassium carbonate (2.5 equivalents).[1] The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield Ethyl (5-bromobenzofuran)-2-carboxylate.

-

Causality: Potassium carbonate acts as a base to deprotonate the active methylene group of diethyl malonate, initiating a Knoevenagel condensation with the aldehyde. The subsequent intramolecular cyclization and dehydration lead to the formation of the benzofuran ring. MEK is a suitable solvent for this reaction, allowing for the necessary reflux temperature.

Step 2: Reduction to (5-Bromobenzofuran-2-yl)methanol

The ester is reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LAH).

-

Protocol: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of Ethyl (5-bromobenzofuran)-2-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of LAH (1.5 equivalents) in anhydrous THF at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-3 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and again water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is evaporated to give (5-Bromobenzofuran-2-yl)methanol, which can be used in the next step without further purification or can be purified by column chromatography.

-

Causality: LAH is a powerful nucleophilic reducing agent that readily reduces esters to primary alcohols. The use of anhydrous conditions is critical as LAH reacts violently with water. The specific quenching procedure is designed to safely neutralize the excess LAH and produce a granular precipitate that is easy to filter.

Step 3: Chlorination to 2-(Chloromethyl)-5-bromobenzofuran

The primary alcohol is converted to a more reactive chloromethyl intermediate.

-

Protocol: To a solution of (5-Bromobenzofuran-2-yl)methanol (1 equivalent) in a suitable solvent such as dichloromethane, cooled to 0 °C, is added thionyl chloride (1.2 equivalents) dropwise, along with a catalytic amount of pyridine. The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The reaction mixture is then washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent removed under reduced pressure to yield 2-(Chloromethyl)-5-bromobenzofuran.

-

Causality: Thionyl chloride is a standard reagent for converting alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate. The addition of a small amount of pyridine can catalyze the reaction.

Step 4: Cyanation to (5-Bromobenzofuran-2-yl)acetonitrile

The chloromethyl group is displaced by a cyanide group, extending the carbon chain by one.

-

Protocol: A mixture of 2-(Chloromethyl)-5-bromobenzofuran (1 equivalent) and sodium cyanide (1.5 equivalents) in dimethyl sulfoxide (DMSO) is stirred at room temperature for 12-16 hours. The reaction mixture is then poured into ice water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give (5-Bromobenzofuran-2-yl)acetonitrile.

-

Causality: This is a standard nucleophilic substitution reaction (SN2). DMSO is an excellent polar aprotic solvent for this type of reaction, effectively solvating the sodium cation and leaving the cyanide anion highly nucleophilic.

Step 5: Hydrolysis to (5-Bromobenzofuran-2-yl)acetic acid

The nitrile is hydrolyzed to the corresponding carboxylic acid under acidic conditions.

-

Protocol: (5-Bromobenzofuran-2-yl)acetonitrile is heated at reflux in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) for several hours until the reaction is complete (monitored by TLC). The reaction mixture is then cooled and poured onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent (e.g., ethanol/water) to give pure (5-Bromobenzofuran-2-yl)acetic acid.

-

Causality: The strong acidic conditions and heat promote the hydrolysis of the nitrile group, first to a primary amide and then to the carboxylic acid, with the liberation of ammonia (as ammonium sulfate).

Step 6: Esterification to this compound

The final step is a classic Fischer esterification of the carboxylic acid.

-

Protocol: A solution of (5-Bromobenzofuran-2-yl)acetic acid (1 equivalent) in an excess of absolute ethanol is treated with a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops). The mixture is heated at reflux for 4-6 hours. After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product, this compound. The product should be purified by column chromatography for high purity.

-

Causality: The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is reversible, so using an excess of ethanol drives the equilibrium towards the formation of the ester.

Physicochemical and Spectroscopic Characterization

As this is a novel compound, experimental data is not available. The following table provides predicted properties and experimental data for closely related compounds to serve as a benchmark.

| Property | Predicted/Known Value |

| CAS Number | Not available |

| Molecular Formula | C₁₂H₁₁BrO₃ |

| Molecular Weight | 283.12 g/mol |

| IUPAC Name | Ethyl 2-(5-bromo-1-benzofuran-2-yl)acetate |

| Physical State | Predicted to be a solid at room temperature |

| Melting Point | Estimated to be in the range of 50-100 °C |

| Boiling Point | > 300 °C (Predicted) |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) |

Predicted Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Ethyl group: A triplet at ~1.3 ppm (3H, -CH₃) and a quartet at ~4.2 ppm (2H, -OCH₂-).

-

Methylene group: A singlet at ~3.8 ppm (2H, -CH₂-CO-).

-

Benzofuran ring: A singlet for the proton at the 3-position at ~6.8 ppm. The aromatic protons on the benzene ring will appear as a complex multiplet between 7.2 and 7.8 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Ethyl group: Signals at ~14 ppm (-CH₃) and ~61 ppm (-OCH₂-).

-

Methylene group: A signal around 40 ppm (-CH₂-CO-).

-

Ester carbonyl: A signal around 170 ppm.

-

Benzofuran ring: Multiple signals in the aromatic region (110-160 ppm).

-

-

IR (Infrared) Spectroscopy:

-

A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester.

-

C-O stretching bands in the 1250-1000 cm⁻¹ region.

-

Aromatic C-H and C=C stretching vibrations.

-

A C-Br stretching vibration, typically below 700 cm⁻¹.

-

-

MS (Mass Spectrometry):

-

The molecular ion peak (M⁺) should be observed at m/z 282 and 284 with an approximate 1:1 ratio, which is characteristic of the presence of one bromine atom.

-

Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and the entire ethyl acetate moiety.

-

Characterization Workflow

Caption: A systematic workflow for the purification and characterization of the target compound.

Potential Applications and Research Context

Given the known biological activities of the benzofuran scaffold, this compound can be considered a valuable starting point for several research avenues:

-

Medicinal Chemistry: The compound can be used as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The bromo-substituent is particularly useful for introducing diversity through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The ester can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to generate a library of amides for biological screening.

-

Agrochemical Research: Many heterocyclic compounds have applications as herbicides, insecticides, and fungicides. This molecule could be a precursor for novel agrochemicals.

-

Materials Science: Benzofuran-containing polymers and dyes have been investigated for their optical and electronic properties. This compound could be functionalized and incorporated into novel materials.

The biological activities of related benzofuran compounds suggest that this compound or its derivatives could be investigated for:

-

Anti-cancer activity: Many benzofuran derivatives have shown potent cytotoxic effects against various cancer cell lines.[1]

-

Anti-inflammatory effects: The benzofuran nucleus is present in compounds that inhibit key inflammatory mediators.[1]

-

Antimicrobial properties: The scaffold has been explored for the development of new antibacterial and antifungal agents.

Conclusion

This compound represents a promising yet underexplored molecule within the versatile class of benzofurans. While specific data for this compound is scarce, this guide provides a robust and scientifically sound framework for its synthesis, purification, and characterization. The proposed multi-step synthetic route, based on well-established organic chemistry transformations, offers a clear path for researchers to access this compound. The predictive spectroscopic and physicochemical data serve as a valuable reference for the characterization of the synthesized product. The potential applications in medicinal chemistry, agrochemicals, and materials science highlight the value of this compound as a building block for future innovation. By following the methodologies outlined in this guide, researchers can confidently prepare and study this compound, paving the way for new discoveries in various scientific fields.

References

-

Prabavathi, C. et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160. Available at: [Link]

Sources

Foreword: The Strategic Importance of the 5-Bromobenzofuran Scaffold

An In-Depth Technical Guide to the Physical and Chemical Properties of 5-Bromobenzofuran Derivatives

In the landscape of modern synthetic chemistry and drug discovery, the benzofuran moiety stands out as a "privileged scaffold"—a core structure that appears in a multitude of natural products and clinically approved drugs.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal foundation for constructing molecules with diverse and potent biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] This guide focuses specifically on 5-bromobenzofuran and its derivatives, a class of compounds that leverages the unique properties of the benzofuran ring system while introducing a versatile synthetic handle—the bromine atom. This bromine at the 5-position is not merely a placeholder; it is a strategic tool that unlocks a vast chemical space through a variety of powerful cross-coupling reactions, making it an indispensable building block for researchers, scientists, and drug development professionals. This document serves as a technical primer on the foundational properties, synthesis, and chemical reactivity of these crucial intermediates.

Part 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of the 5-bromobenzofuran core and its simple derivatives is fundamental for their effective use in synthesis, including aspects of handling, purification, and structural confirmation.

The 5-Bromobenzofuran Parent Compound

5-Bromobenzofuran (CAS 23145-07-5) is the foundational structure from which a vast array of derivatives is built.[4] It typically presents as a colorless to pale yellow liquid under standard conditions.[5] Its core physical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrO | [4] |

| Molecular Weight | 197.03 g/mol | [4] |

| Boiling Point | ~233.8 °C at 760 mmHg | [5] |

| Density | ~1.573 g/mL at 25 °C | [5] |

| Flash Point | 95.2 °C | [5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents (ethanol, ether).[5] | |

| Refractive Index | n20/D ~1.605 | [5] |

Field Insight on Handling and Safety: From a practical standpoint, the high boiling point of 5-bromobenzofuran simplifies its handling in the lab, as it is not volatile at room temperature. However, its classification as a hazardous substance necessitates caution. According to the Globally Harmonized System (GHS), it is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing cancer.[4] Therefore, all manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Spectroscopic Signature of the Scaffold

Accurate structural elucidation is the bedrock of chemical synthesis. For 5-bromobenzofuran derivatives, a combination of NMR, IR, and Mass Spectrometry provides an unambiguous characterization.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of the 5-bromobenzofuran core is highly characteristic. The protons on the furan ring (H2 and H3) appear as distinct doublets in the downfield region (typically δ 6.7-7.8 ppm), a consequence of the electron-donating oxygen atom. The protons on the benzene ring (H4, H6, and H7) exhibit a more complex pattern influenced by the bromine atom. H4 and H6 often appear as doublets or doublets of doublets, with H7 also showing characteristic splitting.

-

¹³C NMR: The carbon spectrum shows eight distinct signals for the parent scaffold. The carbons of the furan ring (C2 and C3) are typically found around δ 145 and 107 ppm, respectively. The carbon bearing the bromine (C5) is significantly shielded, while the other aromatic carbons appear in the typical δ 110-155 ppm range.[6]

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. For 5-bromobenzofuran derivatives, characteristic peaks include:

-

~3100 cm⁻¹: C-H stretching of the aromatic and furan rings.

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the fused aromatic system.

-

~1250-1000 cm⁻¹: C-O-C stretching of the furan ether linkage.

-

~800-700 cm⁻¹: C-Br stretching vibration.[7]

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is a powerful tool for confirming molecular weight. A key diagnostic feature for any 5-bromobenzofuran derivative is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion, separated by two mass units (M⁺ and M⁺+2).[4]

Physical Properties of Representative Derivatives

The physical state and melting point of 5-bromobenzofuran derivatives vary significantly with the nature of the substituent, primarily at the C2 and C3 positions. This variation is critical for planning purification strategies (e.g., recrystallization vs. chromatography).

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)methanone | C₂₅H₂₅BrO₂ | 453.37 | 208–209 |

| (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone | C₂₆H₂₈BrN₃OS | 526.49 | 267–268 |

| 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide | C₁₂H₁₁NO₄ | 233.22 | 268–270 |

| Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate | C₁₄H₁₄Br₂O₅ | 422.07 | 170–172 |

| N'-(4-chlorobenzylidene)-5-bromobenzofuran-2-carbohydrazide | C₁₆H₁₀BrClN₂O₂ | 393.63 | 187–191 |

Data compiled from references[7][8][9].

Part 2: Foundational Synthetic Strategies

The construction of the 5-bromobenzofuran core is most reliably achieved from readily available phenolic precursors. This approach offers a high degree of control and versatility for introducing a wide range of functional groups.

Synthesis from 5-Bromosalicylaldehyde

A cornerstone of 5-bromobenzofuran chemistry is the use of 5-bromosalicylaldehyde as a starting material. Its phenolic hydroxyl group and adjacent aldehyde provide the necessary components for furan ring annulation. A common and effective strategy involves the initial O-alkylation of the hydroxyl group with an α-halo ketone, ester, or nitrile, followed by an intramolecular cyclization.

Detailed Protocol: Synthesis of Ethyl 5-bromo-3-aminobenzofuran-2-carboxylate

This protocol is adapted from established literature procedures and exemplifies the robust pathway from 5-bromosalicylaldehyde to a versatile, multi-functionalized derivative.[7]

Step 1: Synthesis of 5-Bromosalicylonitrile (from 5-Bromosalicylaldehyde)

-

To a round-bottom flask, add 5-bromosalicylaldehyde (1 equivalent) and anhydrous dimethylformamide (DMF).

-

Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.

-

Heat the mixture at a gentle reflux for approximately 20-30 minutes. The causality here is that the aldehyde is converted to an oxime, which then dehydrates in situ under thermal conditions to form the nitrile.

-

After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with water, and dry to yield 5-bromosalicylonitrile.

Step 2: O-Alkylation to form Ethyl (4-bromo-2-cyanophenoxy)acetate

-

In a new flask, dissolve the 5-bromosalicylonitrile (1 equivalent) in anhydrous acetone.

-

Add anhydrous potassium carbonate (K₂CO₃, ~1.5 equivalents) as a base to deprotonate the phenolic hydroxyl group, forming a reactive phenoxide.

-

Add ethyl chloroacetate (1.1 equivalents) to the suspension.

-

Reflux the mixture for 8-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, filter off the solid potassium salts and remove the acetone under reduced pressure to yield the crude O-alkylated product.

Step 3: Intramolecular Cyclization to form Ethyl 5-bromo-3-aminobenzofuran-2-carboxylate

-

Dissolve the crude ethyl (4-bromo-2-cyanophenoxy)acetate from the previous step in anhydrous DMF.

-

Add anhydrous potassium carbonate (~1.5 equivalents) to the solution. This base is strong enough to deprotonate the α-carbon (adjacent to the ester), generating a carbanion.

-

Stir the mixture at room temperature. The generated carbanion attacks the nitrile carbon in an intramolecular fashion (a Thorpe-Ziegler reaction), leading to the formation of the furan ring.

-

Upon reaction completion, the mixture is worked up, typically by pouring into water and extracting the product with an organic solvent, to yield the final cyclized product. This 3-amino-2-carboxylate derivative is a highly valuable intermediate for further elaboration.

Part 3: Chemical Reactivity and Strategic Functionalization

The synthetic utility of 5-bromobenzofuran derivatives lies in their predictable and versatile reactivity. The interplay between the inherent reactivity of the benzofuran core and the electronic effects of the bromine substituent governs the outcomes of subsequent transformations.

The Electronic Landscape: Directing Reactivity

The reactivity of the 5-bromobenzofuran scaffold is a classic case of competing electronic effects.

-

The Benzofuran Core: The furan ring is π-excessive, meaning it has higher electron density than benzene, making it highly susceptible to electrophilic attack. The most electron-rich positions are C2 and C3.[10][11] Generally, electrophilic substitution favors the C2 position due to the formation of a more stabilized cationic intermediate (a sigma complex) where the positive charge can be delocalized onto the benzene ring.[11]

-

The 5-Bromo Substituent: The bromine atom exerts two opposing effects:

-

Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density through the sigma bond framework, deactivating the entire ring system towards electrophilic attack compared to unsubstituted benzofuran.

-

Resonance Effect (+R): The lone pairs on the bromine can be donated into the aromatic π-system, directing incoming electrophiles to the ortho and para positions (C4 and C6).

-

The net result is a nuanced reactivity map. While the entire ring is somewhat deactivated, electrophilic substitution will be strongly directed to the positions activated by the resonance effects of both the oxygen and bromine atoms. The C2 position remains a primary site for many reactions due to the inherent nature of the furan ring, while the C4 and C6 positions are electronically activated by the bromine.

Palladium-Catalyzed Cross-Coupling: The Synthetic Workhorse

The true synthetic power of the 5-bromo substituent is realized in palladium-catalyzed cross-coupling reactions. This aryl bromide serves as a robust electrophile for forming new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction is arguably the most important transformation for 5-bromobenzofuran derivatives. It couples the aryl bromide at C5 with an organoboron reagent (typically a boronic acid or ester) to form a new C-C bond. This is the premier method for synthesizing 5-arylbenzofuran derivatives, which are common motifs in pharmacologically active molecules.[12][13]

Detailed Protocol: Suzuki-Miyaura Coupling of Methyl 5-bromobenzofuran-2-carboxylate This protocol is a representative example of a microwave-assisted Suzuki coupling, which offers significant acceleration and improved yields.[12][14]

-

Vessel Preparation: To a microwave-safe reaction vial equipped with a stir bar, add the methyl 5-bromobenzofuran-2-carboxylate (1 equivalent).

-

Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, PPh₃). The choice of ligand is critical and must be optimized; it stabilizes the palladium center and facilitates the catalytic cycle.

-

Boronic Acid and Base: Add the desired arylboronic acid (1.1-1.5 equivalents) and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents). The base is essential for the transmetalation step, forming a more nucleophilic boronate species.

-

Solvent: Add a suitable solvent system, often a mixture like 1,4-dioxane and water. Water is often crucial for dissolving the base and facilitating the reaction.

-

Reaction: Seal the vial and place it in a microwave reactor. Heat the reaction to the specified temperature (e.g., 100-140 °C) for a short duration (15-30 minutes). Microwave heating provides rapid and uniform heating, dramatically reducing reaction times.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over an anhydrous salt (e.g., Na₂SO₄). The crude product is then purified, most commonly by flash column chromatography on silica gel, to yield the pure 5-arylbenzofuran-2-carboxylate.

Mizoroki-Heck Reaction: The Heck reaction provides a powerful method for C-C bond formation between the C5-Br position and an alkene, leading to 5-vinylbenzofuran derivatives.[15][16] This reaction is particularly useful for installing styrenyl and acrylate moieties, which can be further functionalized. The reaction typically employs a palladium catalyst, a base (often an amine like triethylamine), and is tolerant of a wide range of functional groups.

Part 4: Applications in Medicinal Chemistry

The true value of 5-bromobenzofuran derivatives is realized in their application as versatile intermediates in the synthesis of high-value molecules, particularly for drug discovery. The ability to strategically install a diverse array of substituents at the 5-position via cross-coupling, combined with functionalization at other positions, allows for the systematic exploration of structure-activity relationships (SAR).

Numerous studies have demonstrated that benzofuran derivatives possess a wide spectrum of biological activities.[2][3] Specifically, derivatives synthesized from 5-bromobenzofuran precursors have been evaluated for:

-

Anticancer Activity: Many benzofuran derivatives have shown potent cytotoxicity against various cancer cell lines.[17][18] The 5-aryl moiety, often installed via Suzuki coupling, can be tailored to interact with specific pockets in biological targets like protein kinases.

-

Antibacterial and Antifungal Activity: The benzofuran scaffold is present in compounds with significant antimicrobial properties. Systematic modification of the substitution pattern on the 5-bromobenzofuran core allows for the optimization of this activity.[1]

-

Enzyme Inhibition: The rigid benzofuran structure is an excellent starting point for designing inhibitors of enzymes such as mTOR, a key regulator of cell growth.[19]

The strategic placement of the bromine atom at the 5-position provides a reliable and modular entry point to this rich pharmacology, cementing the role of 5-bromobenzofuran derivatives as indispensable tools in the modern synthetic chemist's arsenal.

References

- Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656.

-

Zahoor, A. F., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160. [Link]

-

Zawacka-Pankau, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]

-

Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27510-27540. [Link]

-

PubChem (2025). Benzofuran, 5-bromo-. PubChem Compound Summary for CID 90015. [Link]

-

Hassan, A. A., et al. (2012). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. ResearchGate. [Link]

-

Al-Hourani, B. J., et al. (2010). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. ResearchGate. [Link]

-

El-Bialy, S. A. A. (2019). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromobenzofuran CAS 23145-07-5 Product Specification. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives. ResearchGate. [Link]

-

El-Sayed, N. N. E., et al. (2012). Novel benzofuran derivatives: Synthesis and antitumor activity. ResearchGate. [Link]

-

Al-Hourani, B. J., et al. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010(10), 208-225. [Link]

-

Al-Hourani, B. J. (2011). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ResearchGate. [Link]

-

Kate Tutorials. (2018). 5 Electrophilic Substitution of Furan. YouTube. [Link]

-

Al-Hourani, B. J., et al. (2010). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a. ResearchGate. [Link]

-

Zawacka-Pankau, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]

-

Organic Letters. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. ACS Publications. [Link]

-

Karatas, F., et al. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. ResearchGate. [Link]

-

Molecules. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

-

RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. [Link]

-

Karatas, F., et al. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. PubMed. [Link]

-

Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson. [Link]

-

Semantic Scholar. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

-

PubMed. (2013). Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. PubMed. [Link]

-

ResearchGate. (2018). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. ResearchGate. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

- Copies of 1H, 13C, 19F NMR spectra. (n.d.). Institutional Repository.

- Rauf, A., et al. (2021). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Journal of Molecular Structure, 1225, 129103. [Link: Available through institutional access, paper provides synthetic protocols]

- Macmillan Group. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link: Educational resource on a specific reaction type, specific link unavailable]

-

Beyazıt, N. (2017). The Synthesis and Spectral Properties of Benzofuran Derivative Bis-Chalcone. DergiPark. [Link]

-

Quora. (2019). Why does the electrophilic substitution of furan happen at 2 and 5 positions?. Quora. [Link]

-

PubMed. (1998). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. PubMed. [Link]

-

StackExchange. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Chemistry Stack Exchange. [Link]

- Bruker. (n.d.). Supporting Information for Synthesis of C3-alkylated benzofurans. Bruker.

-

Hokkaido University. (2025). Institute for Catalysis. Hokkaido University. [Link]

-

NIST. (n.d.). Benzofuran. NIST WebBook. [Link]

Sources

- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 2. scienceopen.com [scienceopen.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Benzofuran, 5-bromo- | C8H5BrO | CID 90015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzofuran(271-89-6) 13C NMR [m.chemicalbook.com]

- 7. easpublisher.com [easpublisher.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pjps.pk [pjps.pk]

- 15. arkat-usa.org [arkat-usa.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 2-(5-bromobenzofuran-2-yl)acetate: Synthesis, Characterization, and Medicinal Chemistry Applications

This guide provides a comprehensive technical overview of Ethyl 2-(5-bromobenzofuran-2-yl)acetate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While direct literature on this specific molecule is sparse, this document leverages established chemical principles and data from closely related analogues to present a robust guide for its synthesis, characterization, and potential applications. The benzofuran scaffold is a well-established "privileged structure" in pharmacology, known for its diverse biological activities.[1][2] This guide serves as a foundational resource for scientists looking to incorporate this valuable building block into their research programs.

Physicochemical and Structural Properties

This compound is a derivative of benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring. The structural features—a bromine atom at the 5-position and an ethyl acetate group at the 2-position—are key determinants of its chemical reactivity and potential biological activity. The bromine atom provides a handle for further functionalization via cross-coupling reactions, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted into amides, offering diverse derivatization possibilities.

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₂H₁₁BrO₃ | Based on the chemical structure comprising a C₈H₅BrO benzofuran core and a C₄H₆O₂ ethyl acetate side chain, accounting for the shared carbons. |

| Molecular Weight | 283.12 g/mol | Calculated from the atomic weights of the constituent atoms (12 x C, 11 x H, 1 x Br, 3 x O). |

| CAS Number | Not assigned | As of this writing, a specific CAS Registry Number has not been assigned, indicating it is a novel or sparsely reported compound. |

| Appearance | Off-white to pale yellow solid or oil | Benzofuran derivatives of this molecular weight are typically solids at room temperature. The color is an estimate based on related compounds. |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, DMF, DMSO), insoluble in water. | The presence of the aromatic rings and the ethyl ester group confers significant nonpolar character. |

Synthesis Pathway and Experimental Protocol

Detailed Experimental Protocol

Part A: Synthesis of the Precursor, 5-Bromobenzofuran-2-carboxylic acid

This procedure is adapted from established methods for synthesizing the corresponding ethyl ester.[3][4]

-

Reaction Setup: To a solution of 5-bromosalicylaldehyde (1 equivalent) in a suitable solvent like dimethylformamide (DMF), add anhydrous potassium carbonate (2.2 equivalents).

-

Cyclization: Add diethyl malonate (1.1 equivalents) dropwise to the stirring mixture. Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Saponification: After cooling, pour the reaction mixture into water and acidify with HCl to precipitate the crude ethyl ester. Filter the solid. Subsequently, hydrolyze the ester to the carboxylic acid by refluxing with an excess of NaOH in an ethanol/water mixture.

-

Purification: After the hydrolysis is complete (monitored by TLC), cool the mixture, acidify with concentrated HCl to a pH of ~2. The resulting precipitate, 5-bromobenzofuran-2-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Part B: Arndt-Eistert Homologation and Final Esterification

This is a standard procedure for converting a carboxylic acid to its next higher homologue.

-

Acid Chloride Formation: Suspend 5-bromobenzofuran-2-carboxylic acid (1 equivalent) in dichloromethane (DCM) with a catalytic amount of DMF. Add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure.

-

Diazoketone Formation: Dissolve the crude acid chloride in an anhydrous, ether-based solvent (like THF or diethyl ether). Cool to 0°C and add a freshly prepared solution of diazomethane (~2.5 equivalents) in ether dropwise. (Caution: Diazomethane is toxic and explosive; this step must be performed by trained personnel in a proper fume hood with a blast shield). Stir at 0°C for 2-3 hours.

-

Wolff Rearrangement: In a separate flask, prepare a suspension of silver oxide (Ag₂O) or other suitable catalyst (0.1 equivalents) in anhydrous ethanol. Heat this suspension to reflux. Slowly add the diazoketone solution from the previous step to the refluxing ethanol suspension. The rearrangement is usually accompanied by nitrogen evolution. Reflux for an additional 1-2 hours after the addition is complete.

-

Purification: Cool the reaction mixture and filter through a pad of Celite to remove the silver catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product, this compound, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Analytical Characterization: A Self-Validating System

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques. Below are the expected results based on the structure and data from analogous compounds.[5]

Conclusion

This compound represents a strategically important, albeit under-documented, building block for medicinal chemistry. Its synthesis is achievable through established homologation techniques from readily available precursors. Its structure contains multiple handles for diversification, making it an ideal starting point for the construction of compound libraries aimed at discovering novel therapeutics. The proven biological relevance of the 5-bromobenzofuran scaffold ensures that derivatives of this compound are of high interest for screening against a multitude of diseases, from cancer to neurodegenerative disorders. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and strategically employ this promising molecule in their drug discovery endeavors.

References

-

Prabavathi C et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS J Pharm Pharmacol, 5(5), 140-160. Available at: [Link]

-

Choi, H. D., et al. (2009). Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o838. Available at: [Link]

-

Roy, K., et al. (2024). DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. RSC Advances, 14(5), 3235-3246. Available at: [Link]

-

PubChem. Ethyl 2-(5-bromopyrimidin-2-yl)acetate. PubChem Compound Summary for CID 45789883. Available at: [Link]

-

Wang, S. L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(51), 29745–29767. Available at: [Link]

-

Farghaly, T. A. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 8-15. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. Available at: [Link]

-

IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5). Available at: [Link]

Sources

- 1. sciepub.com [sciepub.com]

- 2. Buy Ethyl 5-bromobenzofuran-2-carboxylate | 84102-69-2 [smolecule.com]

- 3. ETHYL(5-BROMOBENZOFURAN)-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 4. easpublisher.com [easpublisher.com]

- 5. Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 2-(5-bromobenzofuran-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the mass spectrometric behavior of Ethyl 2-(5-bromobenzofuran-2-yl)acetate, a key intermediate in the synthesis of various biologically active compounds. Understanding its mass spectral characteristics is crucial for reaction monitoring, purity assessment, and structural confirmation in synthetic and medicinal chemistry workflows. This document moves beyond a simple listing of data to explain the underlying principles of fragmentation, offering a predictive framework for the analysis of this and related benzofuran derivatives.

Introduction: The Significance of this compound

Benzofuran derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities.[1][2] The title compound, this compound, serves as a versatile building block in the synthesis of novel therapeutic agents. Its structural elucidation and quality control are paramount, and mass spectrometry stands as a primary analytical tool for these purposes. This guide will delve into the expected mass spectral data under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, providing a robust analytical methodology.

Molecular Ion and Isotopic Pattern: The First Clue

The initial step in any mass spectrometric analysis is the identification of the molecular ion. For this compound (Molecular Formula: C₁₂H₁₁BrO₃), the presence of a bromine atom dictates a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks of roughly equal intensity, separated by two mass-to-charge units (m/z).

Table 1: Predicted Molecular Ion Data for this compound

| Ion | Formula | Calculated Monoisotopic Mass (Da) |

| [M]⁺• (with ⁷⁹Br) | [C₁₂H₁₁⁷⁹BrO₃]⁺• | 281.9895 |

| [M+2]⁺• (with ⁸¹Br) | [C₁₂H₁₁⁸¹BrO₃]⁺• | 283.9875 |

| [M+H]⁺ (with ⁷⁹Br) | [C₁₂H₁₂⁷⁹BrO₃]⁺ | 282.9973 |

| [M+H+2]⁺ (with ⁸¹Br) | [C₁₂H₁₂⁸¹BrO₃]⁺ | 284.9953 |

This characteristic 1:1 doublet for the molecular ion is a definitive indicator of the presence of a single bromine atom in the molecule and its fragments.

Fragmentation Analysis under Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. The fragmentation of this compound is predicted to be driven by the functionalities present: the ethyl ester and the bromobenzofuran core.

Key Fragmentation Pathways in EI-MS

The major fragmentation pathways for the title compound are anticipated to involve:

-

Loss of the ethoxy group (-•OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to the formation of an acylium ion.

-

Loss of ethylene (C₂H₄) via McLafferty rearrangement: This rearrangement is possible due to the presence of gamma-hydrogens on the ethyl group relative to the carbonyl oxygen.

-

Cleavage of the C-Br bond: The loss of a bromine radical (•Br) is a characteristic fragmentation for brominated aromatic compounds.

-

Fragmentation of the benzofuran ring: This can involve the loss of carbon monoxide (CO) or other small neutral molecules.

Predicted EI-MS Fragmentation Table

Table 2: Predicted Major Fragment Ions of this compound in EI-MS

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Structure | Description of Loss |

| 282/284 | [C₁₂H₁₁BrO₃]⁺• | Molecular Ion |

| 237/239 | [C₁₀H₆BrO₂]⁺ | Loss of •OCH₂CH₃ |

| 254/256 | [C₁₀H₇BrO₃]⁺• | Loss of C₂H₄ (ethylene) |

| 203 | [C₁₂H₁₁O₃]⁺ | Loss of •Br |

| 209/211 | [C₉H₆BrO]⁺ | Loss of •CH₂COOCH₂CH₃ |

Visualizing the EI Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of this compound.

Fragmentation Analysis under Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that typically results in the formation of protonated molecules, [M+H]⁺, with minimal fragmentation in the ion source. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation and obtain structural information.

Key Fragmentation Pathways in ESI-MS/MS

In ESI-MS/MS, the fragmentation of the protonated molecule [C₁₂H₁₂BrO₃]⁺ is expected to proceed through the loss of neutral molecules:

-

Loss of ethanol (CH₃CH₂OH): This is a common loss from protonated ethyl esters.

-

Loss of ethylene (C₂H₄): Similar to EI, but from the protonated species.

-

Loss of carbon monoxide (CO): A common fragmentation pathway for heterocyclic and carbonyl-containing compounds.

-

Loss of water (H₂O): Can occur, especially if rearrangement is involved.

Predicted ESI-MS/MS Fragmentation Table

Table 3: Predicted Major Fragment Ions of this compound in ESI-MS/MS

| Precursor Ion m/z (for ⁷⁹Br/⁸¹Br) | Fragment Ion m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Structure | Description of Neutral Loss |

| 283/285 | 237/239 | [C₁₀H₆BrO₂]⁺ | Ethanol (CH₃CH₂OH) |

| 283/285 | 255/257 | [C₁₀H₈BrO₃]⁺ | Ethylene (C₂H₄) |

| 237/239 | 209/211 | [C₉H₆BrO]⁺ | Carbon Monoxide (CO) |

Visualizing the ESI-MS/MS Fragmentation Pathway

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocols

To ensure high-quality and reproducible data, the following experimental protocols are recommended.

Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of this compound.

-

Solvent Selection:

-

For EI-MS (typically via GC-MS), dissolve the sample in a volatile, high-purity solvent such as dichloromethane or ethyl acetate to a final concentration of 100 µg/mL.

-

For ESI-MS (typically via LC-MS or direct infusion), dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid to aid protonation, to a final concentration of 1-10 µg/mL.

-

-

Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

Instrumentation and Parameters

Table 4: Recommended Mass Spectrometry Parameters

| Parameter | EI-MS (GC-MS) | ESI-MS/MS (LC-MS) |

| Ionization Mode | Electron Ionization | Electrospray Ionization (Positive) |

| Electron Energy | 70 eV | - |

| Ion Source Temperature | 230-250 °C | 120-150 °C |

| GC Column | (e.g., HP-5ms) | - |

| Oven Program | 50 °C (1 min), ramp to 300 °C at 10 °C/min | - |

| Mobile Phase | - | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |

| Gradient | - | (e.g., 5-95% B over 10 min) |

| Capillary Voltage | - | 3.5-4.5 kV |

| Collision Gas | - | Nitrogen or Argon |

| Collision Energy | - | Ramped (e.g., 10-40 eV) |

| Mass Analyzer | Quadrupole, TOF, or Ion Trap | Quadrupole, TOF, Ion Trap, or Orbitrap |

| Scan Range (m/z) | 50-400 | 100-500 (MS1), product ion scan of 283/285 |

Conclusion: A Predictive and Practical Framework

This guide provides a comprehensive overview of the expected mass spectrometric behavior of this compound. By understanding the fundamental principles of fragmentation for its constituent parts—the bromobenzofuran core and the ethyl acetate side chain—researchers can confidently identify this compound and interpret its mass spectrum, even in the absence of a reference spectrum in a database. The provided protocols offer a starting point for method development, ensuring robust and reliable data for the advancement of synthetic and medicinal chemistry research.

References

-

The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives - EAS Publisher. (2023). Available at: [Link]

-

Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate - PMC - NIH. (n.d.). Available at: [Link]

-

Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - ResearchGate. (2019). Available at: [Link]

-

645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). Available at: [Link]

-

Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass - SciSpace. (n.d.). Available at: [Link]

-

2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed. (2007). Available at: [Link]

-

Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). Available at: [Link]

-

Ethyl 2-(5-bromopyrimidin-2-yl)acetate | C8H9BrN2O2 | CID 45789883 - PubChem. (n.d.). Available at: [Link]

-

Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone - PubMed. (2006). Available at: [Link]

-

Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed. (2017). Available at: [Link]

-

Ethyl 2-bromobenzoate | C9H9BrO2 | CID 80186 - PubChem - NIH. (n.d.). Available at: [Link]

-

Ethyl 2-(2-bromophenyl)acetate | C10H11BrO2 | CID 2780092 - PubChem. (n.d.). Available at: [Link]

-

Ethyl 2-(5-bromobenzofuran-3-yl)acetate - Lead Sciences. (n.d.). Available at: [Link]

-

Ethyl Acetate - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Available at: [Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Substituted Benzofuran Compounds

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry and drug discovery.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure and the intricate network of intermolecular interactions within the crystalline state. Understanding the crystal structure of substituted benzofurans is therefore paramount for rational drug design, polymorphism screening, and optimizing physicochemical properties such as solubility and bioavailability.

This in-depth technical guide, crafted from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the crystal structure of substituted benzofuran compounds. We will delve into the principles of X-ray crystallography, the profound influence of substituents on molecular conformation and crystal packing, and the critical interplay between solid-state architecture and pharmacological function.

The Decisive Role of Crystal Structure in Drug Development

The arrangement of molecules in a crystal lattice, or crystal packing, dictates a compound's macroscopic properties. For pharmaceutical development, the crystal structure influences:

-

Solubility and Dissolution Rate: Different polymorphic forms of a drug can exhibit vastly different solubilities, directly impacting its bioavailability.

-

Stability and Shelf-life: The thermodynamic stability of a crystalline form is crucial for ensuring the longevity and consistency of a pharmaceutical product.

-

Mechanical Properties: Crystal habit and packing affect powder flow, compressibility, and tablet formulation.

-

Intellectual Property: Novel crystalline forms of a drug can be patented, providing a competitive advantage.

By elucidating the crystal structure, researchers can gain invaluable insights into the structure-property relationships that govern the performance of benzofuran-based drug candidates.

Probing the Crystal Lattice: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the three-dimensional atomic arrangement of a crystalline solid. The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a periodic lattice.

Experimental Workflow: From Crystal to Structure

The journey from a synthesized benzofuran derivative to its fully characterized crystal structure involves a meticulous, multi-step process.

Caption: A generalized workflow for determining the crystal structure of a substituted benzofuran compound.

Detailed Experimental Protocol for Single-Crystal X-ray Diffraction

The following protocol outlines the key steps involved in a typical SC-XRD experiment. The causality behind each choice is explained to provide a deeper understanding of the process.

1. Crystal Growth and Selection:

-

Objective: To obtain a single, high-quality crystal suitable for diffraction.

-

Methodology: Slow evaporation of a saturated solution is a common and effective technique. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal. For instance, a petroleum ether-ethyl acetate mixture has been successfully used to grow crystals of a 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester.[3]

-

Rationale: Slow crystal growth minimizes the formation of defects and twinning, leading to a more ordered crystal lattice and higher quality diffraction data. The crystal should be visually inspected under a microscope for sharp edges, uniform morphology, and lack of cracks or inclusions. A suitable crystal size is typically in the range of 0.1-0.3 mm in all dimensions.

2. Data Collection:

-

Objective: To measure the intensities and positions of the diffracted X-ray beams.

-

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a MoKα (λ = 0.71073 Å) or CuKα (λ = 1.54184 Å) X-ray source and a sensitive detector (e.g., CCD or CMOS) is used. Data is often collected at low temperatures (e.g., 120 K) to reduce thermal vibrations of the atoms, resulting in sharper diffraction spots and more precise structural data.[4]

-

Procedure: The crystal is mounted on a goniometer head and centered in the X-ray beam. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-